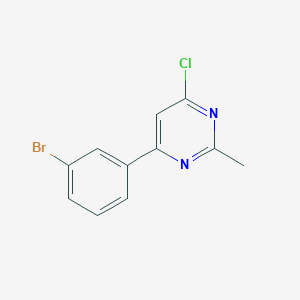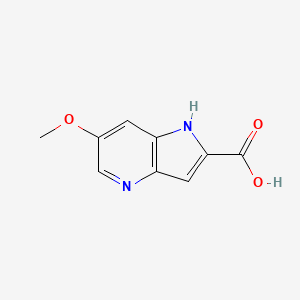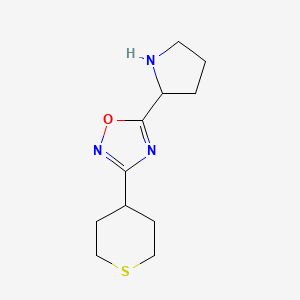amine CAS No. 1594083-59-6](/img/structure/B1475515.png)
[2-(4-Chlorophenyl)ethyl](3,3-dimethylbutan-2-yl)amine
Overview
Description
2-(4-Chlorophenyl)ethyl](3,3-dimethylbutan-2-yl)amine, also known as 2-Chloroethyl-3,3-dimethylbutan-2-amine, is a synthetic organic compound used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor, and is commonly used in organic synthesis, as a reagent, and in the research of biochemical and physiological effects.
Scientific Research Applications
Comprehensive Analysis of 2-(4-Chlorophenyl)ethylamine Applications
Dielectric Relaxation and AC Conductivity: The compound has been utilized in the study of dielectric relaxation processes and AC conductivity in organic thin films . These films are significant for their potential use in sensors , organic solar cells , and organic light-emitting diodes (OLEDs) . The dielectric properties are crucial for these applications as they influence the efficiency and stability of the devices.
Structural and Optical Properties: Research has also focused on the thermal annealing effects on the structural and optical properties of thin films made from this compound . Understanding these properties is essential for optimizing the performance of photovoltaic cells and transistors , where the material’s ability to absorb and emit light is a key factor.
Antimicrobial and Anticancer Activity: The compound has shown promise in the field of biomedical research , particularly in antimicrobial and anticancer activities . It has been evaluated for its effectiveness against various bacterial and fungal species, as well as its potential use in treating oestrogen receptor-positive human breast adenocarcinoma cancer cell lines .
Anti-Proliferative Applications: Compounds containing the arylpiperazine moiety, similar to 2-(4-Chlorophenyl)ethylamine, have demonstrated anti-proliferative properties . This application is particularly relevant in the development of treatments for conditions like benign prostatic hyperplasia (BPH) .
Nonlinear Optical Properties: The compound’s derivatives are noted for their nonlinear optical properties , which are valuable in the development of optoelectronic devices . These properties are critical for applications that require the manipulation of light at high speeds, such as in fiber-optic communications .
Organic Semiconductor Applications: As an organic semiconductor, this compound has been studied for its electrical properties . Organic semiconductors are increasingly used in electronics due to their flexibility, lightweight, and the potential for low-cost production compared to inorganic semiconductors.
Molecular Electronics: The π-conjugated electron system of the compound’s derivatives makes them suitable for molecular electronics applications . This field explores the use of molecular building blocks for electronic components, which could lead to the development of nanoscale devices .
Biological Potential in Pharmacology: Indole derivatives, which are structurally related to this compound, have a wide range of biological activities, including antiviral , anti-inflammatory , and antioxidant effects . This broad biological potential makes them candidates for pharmaceutical research in developing new drugs.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN/c1-11(14(2,3)4)16-10-9-12-5-7-13(15)8-6-12/h5-8,11,16H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVSMAMAFXBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
![(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1475438.png)









